![molecular formula C16H16ClNO B2645184 (4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone CAS No. 80100-08-9](/img/structure/B2645184.png)
(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone
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Description
“(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone” is an intermediate for the synthesis of Pyrimorph . It has a molecular weight of 273.76 and a molecular formula of C16H16ClNO .
Synthesis Analysis
The synthesis of aromatic ketones like “(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone” has gained extensive attention in recent years . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .Molecular Structure Analysis
The molecular structure of “(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone” is represented by the canonical SMILES: CC©©C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)Cl .Physical And Chemical Properties Analysis
“(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone” appears as a yellow oil . It is soluble in dichloromethane . The compound should be stored at -20°C .Scientific Research Applications
- This compound exhibits interesting electronic properties due to its conjugated structure. Researchers have explored its use in organic field-effect transistors (OFETs) and other organic electronic devices . It can serve as a building block for designing semiconducting polymers with tailored properties.
- The compound’s aromatic structure makes it suitable for incorporation into polymers. Scientists have synthesized copolymers based on this moiety, such as (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane-based copolymers. These copolymers exhibit interesting optical characteristics and have been studied for flexible OFET applications .
- 4-tert-Butylphenol, a precursor to the compound , is used in the synthesis of calixarenes . Calixarenes are cyclic molecules with a basket-like structure, often employed in host-guest chemistry and molecular recognition.
- Researchers have used 4-tert-octylphenol (a precursor to our compound) in halogen exchange reactions. These reactions involve the replacement of one halogen atom with another. Understanding the effects of solvents and ligands in such reactions is crucial for efficient synthesis .
- The compound has been involved in C-H oxidation reactions. For instance, water can participate in the reaction, acting as an oxygen donor in the presence of a palladium catalyst. This process yields phenyl(pyridin-2-yl)methanone, demonstrating the potential of water as an oxidant in non-noble metal-catalyzed reactions .
Organic Electronics and Semiconductors
Materials Chemistry and Polymer Synthesis
Calixarene Synthesis
Halogen Exchange Reactions
C-H Oxidation Reactions
properties
IUPAC Name |
(4-tert-butylphenyl)-(2-chloropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-16(2,3)13-6-4-11(5-7-13)15(19)12-8-9-18-14(17)10-12/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALWZJDSBXRHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone |
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